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Compound of Interest

Compound Name: 1,3,6-Hexanetricarbonitrile

Cat. No.: B156369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1,3,6-
Hexanetricarbonitrile (CAS No. 1772-25-4), a versatile intermediate in organic synthesis. The

document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral

data, outlines standardized experimental protocols for obtaining this data, and presents a

logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data
The following tables summarize the predicted and expected spectral data for 1,3,6-
Hexanetricarbonitrile. This information is crucial for the structural elucidation and quality

control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of

1,3,6-Hexanetricarbonitrile.[1] The presence of a chiral center at the C3 position results in a

complex spectrum where all nine carbon atoms and the protons on the hexane backbone are

chemically non-equivalent.[1]

Table 1: Predicted ¹H NMR Spectral Data

Disclaimer: The following are predicted chemical shifts based on typical values for similar

functional groups and may not represent exact experimental values.
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Proton Assignment
Predicted Chemical
Shift (δ) in ppm

Multiplicity Integration

H3 2.80 - 2.95 Multiplet 1H

H1, H6 2.40 - 2.60 Multiplet 4H

H2, H4, H5 1.70 - 2.00 Multiplet 6H

Table 2: Predicted ¹³C NMR Spectral Data

Disclaimer: The following are predicted chemical shifts based on typical values for similar

functional groups. The signals for the aliphatic carbons are expected to be distinct but are

grouped for simplicity.

Carbon Assignment Predicted Chemical Shift (δ) in ppm

C≡N (C1', C3', C6') 118 - 122

C3 25 - 35

C1, C2, C4, C5, C6 15 - 30

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the key functional groups present in 1,3,6-
Hexanetricarbonitrile. The spectrum is characterized by the prominent nitrile and alkane C-H

stretching vibrations.

Table 3: Expected IR Absorption Bands

Functional Group
Expected Absorption
Range (cm⁻¹)

Description

C≡N (Nitrile) 2240 - 2260 Sharp, strong absorption

C-H (Alkane) 2850 - 3000 Stretching vibrations
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Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of

1,3,6-Hexanetricarbonitrile, which is a liquid at room temperature.[2]

NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the steps for preparing and analyzing a liquid sample of 1,3,6-
Hexanetricarbonitrile using a high-field NMR spectrometer.

2.1.1 Sample Preparation

Sample Quantity: For ¹H NMR, accurately weigh approximately 5-25 mg of 1,3,6-
Hexanetricarbonitrile.[3] For the less sensitive ¹³C NMR, a higher concentration is

recommended, using 20-50 mg of the sample.[4]

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated

solvent in a clean, dry vial.[3][4] Gentle vortexing or sonication can aid dissolution.

Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug, filter the solution

directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5] The

final liquid level in the tube should be between 4.0 and 5.0 cm.[3][4]

Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-

free tissue dampened with ethanol or isopropanol to remove any residues.[4][5]

2.1.2 Instrument Setup and Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

PubChem data indicates the use of a Bruker AM-270 for ¹³C NMR.[2]

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto

the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or

manual shimming to optimize the magnetic field homogeneity, which maximizes spectral

resolution.[4]
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Tuning and Matching: Tune the NMR probe to the desired nucleus (¹H or ¹³C) to ensure

optimal signal detection.[4]

Acquisition Parameters:

¹H NMR: A standard pulse sequence is typically used. The number of scans can range

from 8 to 16 for sufficient signal-to-noise.

¹³C NMR: A greater number of scans (e.g., 128 or more) is generally required due to the

lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended for

quantitative analysis.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction. For

¹H NMR, the spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16

ppm).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy Protocol
ATR-FTIR is a convenient method for analyzing liquid samples directly without extensive

preparation.

2.2.1 Sample Preparation and Analysis

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal). PubChem data indicates the use of

a Bruker IFS 85 for FTIR analysis.[2]

Background Spectrum: Before analyzing the sample, ensure the ATR crystal is clean.[6]

Record a background spectrum of the clean, empty crystal. This will be subtracted from the

sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Sample Application: Place a single drop of 1,3,6-Hexanetricarbonitrile directly onto the

center of the ATR crystal.[6][7]
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Data Acquisition:

Spectral Range: A typical range for mid-IR spectroscopy is 4000 to 400 cm⁻¹.[8]

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

Scans: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.[8]

Cleaning: After the measurement is complete, thoroughly clean the ATR crystal using a soft

tissue and a suitable solvent (e.g., isopropanol or ethanol) to remove all traces of the

sample.[7][9]

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectral analysis of

1,3,6-Hexanetricarbonitrile, from sample preparation to data interpretation.
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Workflow for Spectroscopic Analysis of 1,3,6-Hexanetricarbonitrile
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Caption: Logical workflow for the spectral analysis of 1,3,6-Hexanetricarbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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